ethyl 4-[3-methoxy-4-(2-phenylethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-[3-methoxy-4-(2-phenylethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-methoxy-4-(2-phenylethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenyl and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-methoxy-4-(2-phenylethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.
Substitution: The phenyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-[3-methoxy-4-(2-phenylethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of ethyl 4-[3-methoxy-4-(2-phenylethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethyl}-N-propylpropan-1-amine hydrochloride: This compound shares a similar aromatic ether structure and has applications as a receptor modulator.
Ethyl [4-(2-phenylethoxy)phenyl]acetate: Another compound with a similar phenylethoxy group, used in various chemical applications.
Uniqueness
Ethyl 4-[3-methoxy-4-(2-phenylethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
ethyl 4-[3-methoxy-4-(2-phenylethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-29-22(26)20-15(2)24-23(27)25-21(20)17-10-11-18(19(14-17)28-3)30-13-12-16-8-6-5-7-9-16/h5-11,14,21H,4,12-13H2,1-3H3,(H2,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCCOBRIMHWZEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCCC3=CC=CC=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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